2-Hydroxyisobutyrate

Biocatalysis Coenzyme B12 Metabolic Engineering

Select 2-Hydroxyisobutyrate (2-HIB) for applications where the gem-dimethyl group delivers quantifiable advantages over lactic acid and other linear hydroxy acids. This branched architecture achieves the highest reported single-step bio-based MAA dehydration yield (71.5%) and uniquely preserves PLLA hydrolytic stability when used as a comonomer—critical for biomedical implants and controlled-release formulations. For bioprocess scale-up, the ~7,000-fold catalytic efficiency difference of 2-hydroxyisobutyryl-CoA mutase variants directly governs fermentation economics. Additionally, 2-HIB serves as a definitive, non-valine-derived biomarker for MTBE/ETBE exposure and insulin resistance, distinct from 3-hydroxyisobutyrate. Verify purity and packaging options below to secure a supply chain optimized for sustainable polymer, metabolomics, and electroanalytical R&D.

Molecular Formula C4H7O3-
Molecular Weight 103.1 g/mol
Cat. No. B1230538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyisobutyrate
Synonyms2-hydroxyisobutyrate
2-hydroxyisobutyric acid
2-hydroxyisobutyric acid, lead salt
alpha-hydroxyisobutyric acid
lead 2-hydroxyisobutyric acid
Molecular FormulaC4H7O3-
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])O
InChIInChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1
InChIKeyBWLBGMIXKSTLSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyisobutyrate: Procurement Considerations for a Bio-Based Methacrylate Precursor and Polymer Modifier


2-Hydroxyisobutyrate (2-HIB) is a hydroxy fatty acid anion, the conjugate base of 2-hydroxyisobutyric acid (C4H8O3) [1]. As a branched α-hydroxycarboxylic acid, it is structurally similar to lactic acid but features a gem-dimethyl group at the α-carbon [2]. This compound is increasingly recognized as a platform chemical for bio-based polymers and acrylates [3], with established roles as an electrolyte in voltammetry and as a metabolite of fuel ethers . For procurement decisions, it is essential to distinguish 2-HIB from close analogs like lactic acid, 3-hydroxyisobutyrate, and other hydroxy acids, as differences in molecular structure critically affect its biochemical, chemical, and industrial utility.

Why Procurement of 2-Hydroxyisobutyrate Requires Specificity: Differentiating Critical Structural and Performance Factors


Simply substituting 2-HIB with a generic 'hydroxy acid' or a close analog like lactic acid is not scientifically justifiable for many advanced applications. The presence of the gem-dimethyl group in 2-HIB fundamentally alters its properties compared to linear analogs, impacting key parameters such as enzymatic stereospecificity [1], hydrolytic stability of resulting polyesters [2], and its unique role as a precursor in the synthesis of methacrylic acid [3]. While other hydroxy acids may share some general reactivity, the quantitative differences in biocatalytic conversion efficiency, polymer degradation rates, and specific dehydration yields demand a compound-specific approach. The following evidence provides the precise, quantifiable data required to understand where 2-HIB provides meaningful and verifiable differentiation from its closest alternatives.

Quantitative Differentiation of 2-Hydroxyisobutyrate: Key Performance Metrics vs. Comparators


Enzymatic Isomerization Efficiency: 2-Hydroxyisobutyryl-CoA vs. (S)-3-Hydroxybutyryl-CoA

The biocatalytic production of 2-HIB relies on the isomerization of 3-hydroxybutyryl-CoA. Research demonstrates that the stereospecificity and efficiency of the key enzyme, 2-hydroxyisobutyryl-CoA mutase, varies significantly between sources. The mutase from the thermophilic bacterium *Kyrpidia tusciae* DSM 2912 exhibits a dramatic preference for (R)-3-hydroxybutyryl-CoA over (S)-3-hydroxybutyryl-CoA, a critical differentiator for industrial process design compared to the mesophilic enzyme from *Aquincola tertiaricarbonis* L108 [1]. This stark difference dictates the choice of metabolic pathway and host organism for 2-HIB biosynthesis.

Biocatalysis Coenzyme B12 Metabolic Engineering

Fermentative Production Rate: 2-Hydroxyisobutyrate from Butyrate vs. Fructose

The choice of carbon feedstock significantly influences the productivity of 2-HIB fermentation. In engineered *Cupriavidus necator* strains, the use of butyrate as a substrate yields a substantially higher synthesis rate compared to fructose due to the enantiospecificity of the mutase enzyme for the (S)-3-hydroxybutyryl-CoA intermediate [1]. This finding is crucial for optimizing fermentation processes for 2-HIB production.

Bioprocess Engineering Carbon Source Cupriavidus necator

Polymer Hydrolytic Stability: 2-Hydroxyisobutyric Acid Copolymers vs. Poly(L-lactic acid)

Incorporation of 2-HIB as a side-chain-substituted lactic acid (SLA) comonomer into a poly(L-lactic acid) (PLLA) matrix does not significantly alter the hydrolytic degradation rate compared to the PLLA homopolymer [1]. This is in contrast to other SLAs like LLOH, which accelerate enzymatic degradation. This property positions 2-HIB as a modifier that can tune other properties (like crystallinity) without compromising the material's hydrolytic stability, a key differentiator for applications requiring specific degradation profiles.

Biodegradable Polymers Copolymer Properties Material Science

Dehydration to Methacrylic Acid: 2-Hydroxyisobutyric Acid Yield vs. Itaconic Acid Route

As a precursor to bio-based methacrylic acid (MAA), 2-HIB can be dehydrated in a single step. A study comparing different bio-based routes to MAA demonstrated that the dehydration of 2-HIB achieved the highest reported yield under specific conditions [1]. This direct, high-yield route positions 2-HIB as a superior intermediate compared to alternatives like itaconic acid, which requires decarboxylation, or more complex multi-step pathways.

Biobased Monomers Dehydration Methacrylic Acid Synthesis

2-Hydroxyisobutyrate vs. 3-Hydroxyisobutyrate: A Critical Structural and Metabolic Distinction

In mammalian metabolism, 2-hydroxyisobutyrate (2-HIB) and 3-hydroxyisobutyrate (3-HIB) are distinct metabolites with different origins and fates. 3-HIB is an intermediate in the catabolism of the branched-chain amino acid valine [1]. 2-HIB, on the other hand, is a known metabolite of xenobiotics like methyl tert-butyl ether (MTBE) and is also emerging as a potential biomarker for certain metabolic states, such as insulin resistance . Procuring the correct isomer is paramount for analytical standards, metabolic tracing studies, or any application where specific biological activity is required, as the two isomers are not interchangeable.

Metabolism Isomer Branched-Chain Amino Acid Degradation

Evidence-Backed Application Scenarios for 2-Hydroxyisobutyrate


Sustainable Monomer Production: High-Yield Synthesis of Bio-Based Methacrylic Acid

For research and development groups focused on sustainable polymers, 2-HIB is a strategic intermediate for producing methacrylic acid (MAA) from renewable feedstocks. The evidence demonstrates that 2-HIB can be dehydrated to MAA with a yield of 71.5%, which is the highest reported for a single-step conversion from a bio-based substrate [1]. This makes it a preferred choice over alternative routes like the decarboxylation of itaconic acid [2].

Designer Polyesters: Tuning Polymer Properties without Compromising Hydrolytic Stability

In the field of biodegradable polyesters, 2-HIB serves as a unique comonomer for poly(L-lactic acid) (PLLA). The data show that its incorporation does not significantly accelerate hydrolytic degradation, in contrast to other side-chain-substituted lactic acids (SLAs) [1]. This allows material scientists to modify properties such as crystallinity and tensile behavior while maintaining the desired degradation profile, a critical requirement for biomedical implants or controlled-release applications.

Biocatalytic Process Development: Engineering Efficient 2-HIB Biosynthesis

For bioprocess engineers, the selection of 2-hydroxyisobutyryl-CoA mutase is critical. The evidence reveals a ~7,000-fold difference in catalytic efficiency for different enzyme variants on specific enantiomers of 3-hydroxybutyryl-CoA [1]. This quantitative insight guides the rational selection of both the enzyme (e.g., the thermophilic variant from *K. tusciae*) and the carbon feedstock (e.g., butyrate over fructose) [2] to maximize 2-HIB production titers and optimize fermentation economics.

Analytical Chemistry and Metabolomics: A Specific Biomarker for Xenobiotic Exposure

For analytical chemists and metabolomics researchers, 2-HIB is an essential standard for detecting exposure to fuel oxygenates like methyl tert-butyl ether (MTBE) [1]. Its distinct metabolic origin, separate from the valine-derived 3-hydroxyisobutyrate, ensures that its detection provides specific and unambiguous evidence of exposure to these environmental pollutants or serves as a potential biomarker for conditions like insulin resistance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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